2-(4-methoxybenzyl)-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-(4-methylbenzyl)oxime

Description

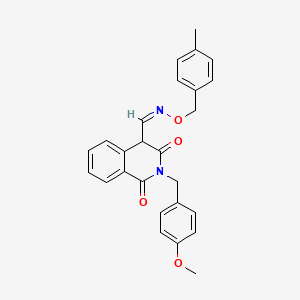

This compound features a tetrahydroisoquinoline core with 1,3-dioxo functionalization, a 4-methoxybenzyl group at position 2, and an O-(4-methylbenzyl)oxime moiety. It is synthesized via copper-catalyzed intramolecular cyclization of ortho-alkynylaryl oxime derivatives in aqueous conditions, yielding high efficiency (93% product yield) . The methoxy group on the benzyl substituent may undergo cleavage to release formaldehyde during synthesis, a reactivity profile critical for its applications .

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-4-[(Z)-(4-methylphenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c1-18-7-9-20(10-8-18)17-32-27-15-24-22-5-3-4-6-23(22)25(29)28(26(24)30)16-19-11-13-21(31-2)14-12-19/h3-15,24H,16-17H2,1-2H3/b27-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNDJLGADXGUPA-DICXZTSXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON=CC2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CO/N=C\C2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxybenzyl)-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-(4-methylbenzyl)oxime is a derivative of isoquinoline known for its potential biological activities. Isoquinolines and their derivatives have garnered attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes:

- An isoquinoline core

- A dioxo functional group

- Methoxy and methylbenzyl substituents

The molecular formula can be represented as , with a molecular weight of approximately 354.40 g/mol. Its structural features contribute to its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising effects:

Anticancer Activity

Studies have demonstrated that isoquinoline derivatives can exhibit significant anticancer properties. For instance, compounds similar to This compound have been evaluated for their cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | 0.02 - 0.08 | |

| MCF7 (Breast cancer) | 0.04 - 0.06 | |

| HCT116 (Colon cancer) | 0.02 - 0.08 |

The compound's mechanism of action may involve the inhibition of tubulin polymerization and modulation of apoptotic pathways.

Antimicrobial Activity

The antimicrobial properties of isoquinoline derivatives have also been explored. Some studies indicate that these compounds can inhibit the growth of various bacterial strains, although specific data on the compound is limited.

Anti-inflammatory Effects

Isoquinoline derivatives are noted for their potential anti-inflammatory effects. The modulation of pro-inflammatory cytokines such as IL-6 and TNF-α has been observed in related compounds, suggesting a possible pathway for therapeutic applications in inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of several isoquinoline derivatives against cancer cell lines. The results indicated that modifications to the substituents significantly influenced the anticancer activity:

- Compound A : Displayed an IC50 value of 5 µM against MCF7.

- Compound B : Showed enhanced activity with an IC50 value of 2 µM against A549 cells.

These findings underscore the importance of structural variations in enhancing biological efficacy.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural analogs below highlight key variations in core heterocycles, substituents, and biological/chemical properties:

Key Observations :

- Substituents like methoxybenzyl vs. sulfanyl or nitrate esters modulate reactivity and biological effects (e.g., mutagenicity in phthalimides ).

Physicochemical Properties

- Solubility : The 4-methoxybenzyl and O-(4-methylbenzyl)oxime groups likely enhance lipophilicity compared to polar phthalimide nitrate esters .

- Stability : Methoxy cleavage during synthesis suggests pH- or temperature-sensitive degradation, whereas sulfanyl-containing analogs (e.g., ) may exhibit greater stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.